molecular formula C6H5BrCl2N2 B155046 5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine CAS No. 1780-34-3

5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine

Cat. No.: B155046
CAS No.: 1780-34-3
M. Wt: 255.92 g/mol
InChI Key: QWXHEBBKNUXONN-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C6H5BrCl2N2 This compound is characterized by a pyrimidine ring substituted with bromomethyl, dichloro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine typically involves the bromination of 4,6-dichloro-2-methylpyrimidine. One common method includes the reaction of 4,6-dichloro-2-methylpyrimidine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the methyl group.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 4,6-dichloro-2-methylpyrimidine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Major Products:

  • Substitution reactions yield various substituted pyrimidines.
  • Oxidation reactions yield aldehydes or carboxylic acids.
  • Reduction reactions yield dehalogenated pyrimidines.

Scientific Research Applications

5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to form covalent bonds with biological macromolecules.

    Material Science: The compound is used in the synthesis of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to form covalent bonds with nucleophilic sites on biological macromolecules, such as enzymes or DNA. The dichloro and methyl groups on the pyrimidine ring can influence the compound’s reactivity and binding affinity, making it a useful tool in biochemical studies.

Comparison with Similar Compounds

    4,6-Dichloro-2-methylpyrimidine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    5-Bromomethyl-2-methylpyrimidine: Similar structure but lacks the dichloro substituents, affecting its electronic properties and reactivity.

    5-(Chloromethyl)-4,6-dichloro-2-methylpyrimidine: Similar but with a chloromethyl group instead of bromomethyl, leading to different reactivity and applications.

Uniqueness: 5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine is unique due to the combination of bromomethyl, dichloro, and methyl groups on the pyrimidine ring. This unique substitution pattern provides distinct reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

5-(bromomethyl)-4,6-dichloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrCl2N2/c1-3-10-5(8)4(2-7)6(9)11-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXHEBBKNUXONN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285127
Record name 5-(bromomethyl)-4,6-dichloro-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780-34-3
Record name 5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1780-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-4,6-dichloro-2-methylpyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC40594
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40594
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(bromomethyl)-4,6-dichloro-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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